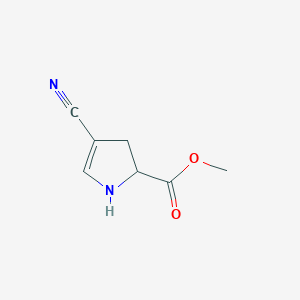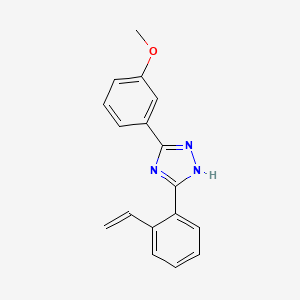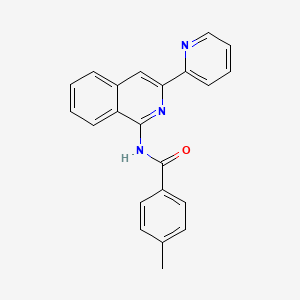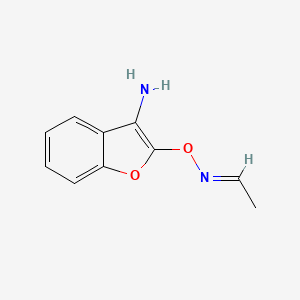
2-(2-dicyclohexylphosphanylphenyl)-6-phenylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Dicyclohexylphosphanylphenyl)-6-phenylphenol is a complex organic compound known for its unique structure and properties. It is a derivative of biphenyl with a dicyclohexylphosphanyl group and a phenyl group attached to the phenol ring. This compound is primarily used as a ligand in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-dicyclohexylphosphanylphenyl)-6-phenylphenol typically involves the reaction of 2-bromobiphenyl with dicyclohexylphosphine. The reaction is carried out under inert conditions, often using a solvent like tetrahydrofuran (THF) and a base such as n-butyllithium. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Dicyclohexylphosphanylphenyl)-6-phenylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The phenyl and phosphanyl groups can participate in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts, along with bases like potassium carbonate (K2CO3), are commonly used.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
2-(2-Dicyclohexylphosphanylphenyl)-6-phenylphenol is widely used in scientific research due to its versatility as a ligand. Some of its applications include:
Chemistry: Used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The compound acts as a ligand, coordinating with metal centers (e.g., palladium) to form active catalytic complexes. These complexes facilitate various chemical transformations by stabilizing transition states and lowering activation energies. The dicyclohexylphosphanyl group enhances the electron-donating ability of the ligand, improving the reactivity and selectivity of the catalytic process .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Dicyclohexylphosphino)biphenyl
- 2-(Dicyclohexylphosphanyl)-2’-(dimethylamino)biphenyl
- 2-(Dicyclohexylphosphino)-2’,4’,6’-triisopropylbiphenyl
Uniqueness
2-(2-Dicyclohexylphosphanylphenyl)-6-phenylphenol is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. This uniqueness makes it particularly effective in certain catalytic applications, offering advantages in terms of reactivity and selectivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C30H35OP |
|---|---|
Peso molecular |
442.6 g/mol |
Nombre IUPAC |
2-(2-dicyclohexylphosphanylphenyl)-6-phenylphenol |
InChI |
InChI=1S/C30H35OP/c31-30-26(23-13-4-1-5-14-23)20-12-21-28(30)27-19-10-11-22-29(27)32(24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1,4-5,10-14,19-22,24-25,31H,2-3,6-9,15-18H2 |
Clave InChI |
QZEIEVDBNGIOJS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=CC(=C4O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-Methoxybenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12885991.png)
![1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-2-(3-nitrophenyl)-](/img/structure/B12885995.png)



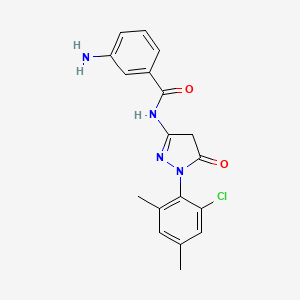
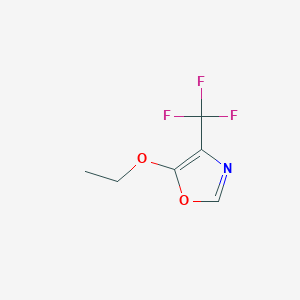
![3-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B12886039.png)
![2-(Difluoromethyl)-7-fluorobenzo[d]oxazole](/img/structure/B12886046.png)
![5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-[2-(2-thienyl)ethyl]-](/img/structure/B12886048.png)
